molecular formula C24H36N6O6 B12369689 Me-Tet-PEG3-NHBoc

Me-Tet-PEG3-NHBoc

Cat. No.: B12369689
M. Wt: 504.6 g/mol
InChI Key: SCIOKEISYHYNHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Me-Tet-PEG3-NHBoc: is a compound used primarily as an Antibody-Drug Conjugate (ADC) linker. It contains three polyethylene glycol (PEG) units and a tetrazine group, which allows it to undergo a specific inverse electron demand Diels-Alder reaction (iEDDA) with compounds containing trans-cyclooctene (TCO) groups . This reaction is highly specific and bioorthogonal, making this compound a valuable tool in bioconjugation and drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Me-Tet-PEG3-NHBoc involves several steps, starting with the preparation of the PEG linker and the introduction of the tetrazine group. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Scientific Research Applications

Me-Tet-PEG3-NHBoc has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

    Biology: Employed in the labeling and tracking of biomolecules in live cells.

    Medicine: Utilized in the development of targeted drug delivery systems, particularly in ADCs.

    Industry: Applied in the production of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of Me-Tet-PEG3-NHBoc involves its tetrazine group undergoing the iEDDA reaction with TCO-containing compounds. This reaction forms a stable covalent bond, allowing for the precise and efficient conjugation of biomolecules. The PEG units provide solubility and flexibility, enhancing the overall performance of the conjugate .

Comparison with Similar Compounds

Me-Tet-PEG3-NHBoc is unique due to its specific combination of a tetrazine group and PEG units. Similar compounds include:

These compounds share similar functionalities but differ in their PEG chain length and tetrazine modifications, making this compound a versatile and unique linker for various applications.

Properties

Molecular Formula

C24H36N6O6

Molecular Weight

504.6 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C24H36N6O6/c1-18-27-29-22(30-28-18)20-7-5-19(6-8-20)17-26-21(31)9-11-33-13-15-35-16-14-34-12-10-25-23(32)36-24(2,3)4/h5-8H,9-17H2,1-4H3,(H,25,32)(H,26,31)

InChI Key

SCIOKEISYHYNHO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)OC(C)(C)C

Origin of Product

United States

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